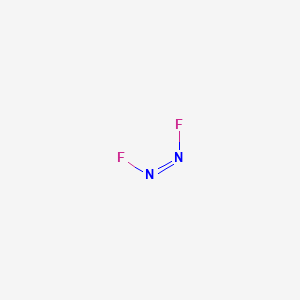

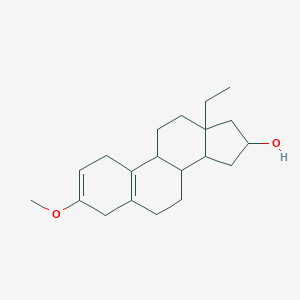

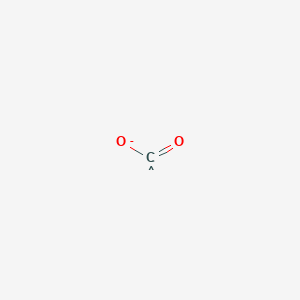

![molecular formula C6H4N2S2 B224991 噻吩并[2,3-d]嘧啶-4-硫醇 CAS No. 14080-55-8](/img/structure/B224991.png)

噻吩并[2,3-d]嘧啶-4-硫醇

描述

Thieno[2,3-d]pyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They hold a unique place between fused pyrimidine compounds and have various biological activities .

Synthesis Analysis

Thieno[2,3-d]pyrimidine derivatives can be prepared using different synthetic methods . For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[2,3-d]pyrimidine-7-carbonitriles .Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . They have become an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis

Thieno[3,4-d]pyrimidin-4(3H)-thione efficiently populates the long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% independent of solvent .科学研究应用

抗癌研究

噻吩并[2,3-d]嘧啶衍生物已被广泛研究其作为抗癌剂的潜力。 已知它们抑制参与癌细胞增殖和分化的各种酶和途径 . 例如,它们可以作为激酶抑制剂,靶向对癌症进展至关重要的特定酶 . 这些化合物已被证明对多种癌细胞系具有活性,使其在开发新的抗癌药物方面具有价值 .

光敏剂在癌症治疗中的应用

在光动力疗法 (PDT) 领域,噻吩并[2,3-d]嘧啶衍生物已被确定为有效的、氧气无关的、无重原子的光敏剂 . 它们易于合成,无毒,在有无分子氧的情况下都能起作用,这对治疗缺氧肿瘤环境有利 .

抗结核剂

研究还探索了使用噻吩并[2,3-d]嘧啶衍生物作为抗结核剂。 一些化合物对结核分枝杆菌显示出显着的抗菌活性,表明它们在开发新的结核病治疗方法方面具有潜力 .

OLED中的电致发光

在电子行业,噻吩并[2,3-d]嘧啶单元已被纳入铱(III)配合物,用于有机发光二极管 (OLED)。 这些化合物有助于产生高效的橙色到黄色电致发光,且效率下降率低,表明它们在显示技术中的应用潜力 .

叶酸受体选择性抗癌剂

噻吩并[2,3-d]嘧啶化合物已被报道为叶酸受体选择性抗癌剂。它们抑制胞质和线粒体单碳代谢,而单碳代谢对于增殖细胞中的核苷酸生物合成至关重要。 这种选择性可以导致降低药物耐药性和剂量限制性毒性 .

蛋白质激酶抑制剂

这些衍生物也正在被研究作为蛋白质激酶的抑制剂,由于蛋白质激酶在信号转导途径中的关键作用,它们经常被用作临床肿瘤学的分子治疗靶点 . 通过抑制这些激酶,噻吩并[2,3-d]嘧啶衍生物有可能阻止癌症治疗中的转移和耐药性 <svg class="icon" height="16" p-id="1735" t="1709264

作用机制

Target of Action

Thieno[2,3-d]pyrimidine-4-thiol derivatives have been found to target various enzymes, including protein kinases (PKs) . PKs play a crucial role in cell proliferation and differentiation, and mutations in PKs can lead to oncogenesis . Thieno[2,3-d]pyrimidine-4-thiol derivatives have also been found to inhibit PI3K isomers PI3Kα, β, and γ .

Mode of Action

Thieno[2,3-d]pyrimidine-4-thiol interacts with its targets, primarily through the inhibition of the enzymes. This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes . For instance, the inhibition of PKs can disrupt cellular communication, which is critical for cancer progression .

Biochemical Pathways

Thieno[2,3-d]pyrimidine-4-thiol affects several biochemical pathways. The inhibition of PKs disrupts several signal transduction pathways, which can lead to metastasis and drug resistance . Additionally, the compound has been found to inhibit de novo purine biosynthesis at 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase) .

Pharmacokinetics

The compound’s structural and isoelectronic characteristics are similar to those of purine, which suggests it may have similar adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

Thieno[2,3-d]pyrimidine-4-thiol has been found to exhibit significant anticancer activity. It efficiently populates the long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% . This leads to high photodynamic efficacy against monolayer melanoma cells and cervical cancer cells .

Action Environment

The action of Thieno[2,3-d]pyrimidine-4-thiol is influenced by environmental factors. For instance, it exhibits high photodynamic efficacy against cancer cells both under normoxic and hypoxic conditions . This suggests that the compound’s action, efficacy, and stability can be influenced by the oxygen levels in the environment.

安全和危害

未来方向

Thienopyrimidine scaffold is one of the most frequently used chemical scaffolds in drug development . The experimental and computational results demonstrate that thieno[3,4-d]pyrimidine-4(1H)-thione stands out as the most promising thiopyrimidine photosensitizer developed to this date . This paves the way for further development of photosensitizers based on the thionation of thieno[3,4-d]pyrimidine derivatives .

属性

IUPAC Name |

3H-thieno[2,3-d]pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S2/c9-5-4-1-2-10-6(4)8-3-7-5/h1-3H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRCQIKVDNTHCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=S)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50367150 | |

| Record name | Thieno[2,3-d]pyrimidine-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14080-55-8 | |

| Record name | Thieno[2,3-d]pyrimidine-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thieno[2,3-d]pyrimidine-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

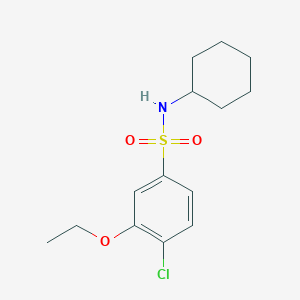

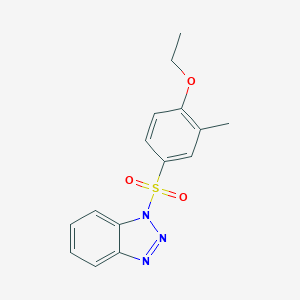

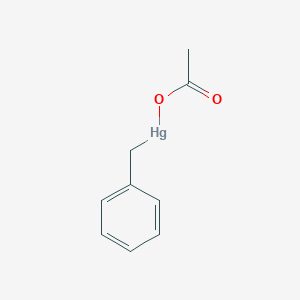

![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)

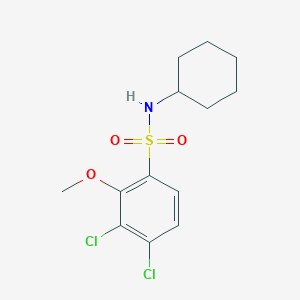

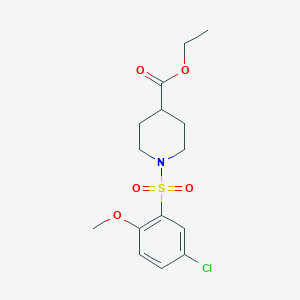

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)